4-Bromomethyl-1,2-dihydroquinoline-2-one serves as a valuable synthetic intermediate in organic chemistry, particularly for the synthesis of various heterocyclic compounds.
While extensive research on the specific biological activity of 4-Bromomethyl-1,2-dihydroquinoline-2-one is limited, some studies suggest potential for further investigation:
4-Bromomethyl-1,2-dihydroquinoline-2-one is an organic compound with the molecular formula . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a bromomethyl group at the 4-position of the quinoline ring, contributing to its reactivity and potential utility in various chemical transformations.
This compound exhibits notable biological activities, including:
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one typically involves:
4-Bromomethyl-1,2-dihydroquinoline-2-one is primarily used as a reagent in organic synthesis. Its applications include:
Research on the interaction of 4-Bromomethyl-1,2-dihydroquinoline-2-one with biological targets is ongoing. Preliminary studies suggest its potential interactions with enzymes involved in inflammatory pathways and microbial resistance mechanisms. Further investigation into its mechanism of action could reveal insights into its therapeutic potential .
Several compounds share structural similarities with 4-Bromomethyl-1,2-dihydroquinoline-2-one. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloromethyl-1,2-dihydroquinoline-2-one | Chlorine substituent instead of bromine | Different reactivity patterns |
| 4-Methyl-1,2-dihydroquinoline-2-one | Methyl group at the 4-position | Potentially different biological activity |
| 6-Bromodihydroquinoline | Bromine at the 6-position | Variation in pharmacological properties |
4-Bromomethyl-1,2-dihydroquinoline-2-one stands out due to its specific bromomethyl substituent, which enhances its electrophilic character and reactivity compared to other derivatives. This unique feature allows for versatile synthetic pathways and potential applications in drug development that may not be achievable with other similar compounds .
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one predominantly follows a two-step approach involving bromination followed by cyclization. Three principal synthetic routes have emerged as the most efficient pathways to this compound.
The traditional approach begins with acetoacetanilide as the starting material, which undergoes bromination to form brominated acetoacet-benzene derivatives followed by cyclization to yield the target quinolinone structure. A key advantage of this method is its operational simplicity and compatibility with large-scale production.
A significant innovation in the synthetic pathway was introduced by employing a controlled bromination protocol. In this improved method, the temperature is maintained below 30°C during the bromination step, followed by a carefully controlled cyclization in concentrated sulfuric acid. The cyclization step involves cooling the sulfuric acid to 5-10°C before adding the brominated acetoacetanilide in batches, ensuring the charging temperature remains below 20°C.
An alternative approach utilizes phosphorus pentoxide as the cyclizing agent. This method involves charging acetoacetanilide bromide with dichloroethane in a reactor, adding phosphorus pentoxide, and maintaining a reaction temperature of 83°C for approximately 13 hours. This procedure has demonstrated excellent performance in flow reactor systems, yielding the desired product with high purity.
Table 1: Comparison of Key Bromination-Cyclization Approaches
Solvent selection plays a critical role in the efficiency and scalability of 4-Bromomethyl-1,2-dihydroquinoline-2-one synthesis. Dichloroethane has emerged as a preferred solvent for large-scale production, particularly when using phosphorus pentoxide as the cyclization agent. This solvent offers excellent thermal stability and solubility characteristics essential for maintaining reaction homogeneity during extended processing times.
Chloroform represents another widely employed solvent, particularly in the bromination stage. However, previous methods utilizing chloroform faced challenges related to excessive solvent consumption and associated cost implications. The improved synthetic route addresses this limitation by maintaining lower reaction temperatures during the bromination step, which significantly reduces chloroform loss and improves overall process economics.
A notable advancement in solvent system optimization involves the strategic incorporation of alcohols for product purification. After the cyclization step, treating the crude product with alcohol (typically at a ratio of 4-8 times the weight of the starting acetoacetanilide) serves as an effective purification technique. This approach enhances product quality by removing impurities while maintaining high yields.
Dichloroethane, despite its effectiveness as a reaction medium, presents certain safety and environmental considerations. It forms azeotropes with many other solvents, including water (boiling point of 70.5°C). This property can be advantageously utilized in solvent recovery systems but requires careful process design to ensure efficient separation.
Table 2: Solvent System Performance in Industrial Scale Production
The regioselective introduction of the bromomethyl group represents a key challenge in the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one. Recent advances in catalytic systems have provided significant improvements in both selectivity and efficiency.
Lewis acid catalysis has emerged as a powerful approach for benzylic bromination. In particular, zirconium(IV) chloride exhibits exceptional catalytic activity when used in conjunction with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. This catalytic system operates via a radical generation pathway, offering high selectivity for the benzylic position over aromatic ring bromination. The light-dependent nature of this reaction has been demonstrated, with enhanced reaction rates observed under light irradiation, confirming the radical mechanism.
Indium chloride represents another promising catalyst for benzylic bromination, particularly in continuous flow systems. This water-tolerant green catalyst achieves good yields (59-77%) with various toluene derivatives and shows improved selectivity under flow conditions compared to batch operations.
An important distinction exists between Lewis acid and Brønsted acid catalysis in bromination reactions. While Lewis acids favor benzylic bromination, Brønsted acids typically promote aromatic ring bromination without affecting the benzylic position. This mechanistic divergence provides valuable opportunities for regioselective functionalization strategies.
The bromination of quinolin-4(1H)-ones has been specifically studied as an approach to developing antibacterial agents. The reactivity pattern depends significantly on the substituents present, particularly at position C(3) of the heterocycle. This knowledge can be applied to optimize the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one by selecting appropriate catalytic systems and reaction conditions.
Table 3: Catalytic Systems for Regioselective Bromination
Continuous flow technology represents a transformative approach to the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one, offering significant advantages in safety, efficiency, and scalability. The implementation of flow chemistry addresses many challenges associated with traditional batch processes, particularly for hazardous bromination reactions.
A particularly innovative application involves the in situ generation of brominating agents. By reacting an oxidant (NaOCl) with HBr or KBr, hazardous Br₂ or KOBr can be generated within the flow system and immediately utilized for the downstream bromination reaction. This approach eliminates the need to handle concentrated bromine solutions directly, substantially improving operational safety. The process is completed with an integrated quench step to neutralize any residual bromine, creating a fully contained and safer synthetic protocol.
The application of flow reactor technology to the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one has demonstrated remarkable improvements in reaction control and product quality. A key advantage lies in precise temperature management, which is particularly critical during the bromination step where undesired side reactions can lead to dibrominated impurities. Flow reactors provide superior heat transfer characteristics that enable tight temperature control, resulting in higher product purity.
Recent research has extended the application of flow chemistry to complete multi-step syntheses involving quinoline derivatives. For example, an advanced continuous process for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylate involves passing an O₃ stream to a T-junction containing an indole-3-acetic acid ester in solvent at 0-5°C, followed by subsequent reactions in the flow system. Although this exact process targets a different quinoline derivative, the principles and technologies are directly applicable to 4-Bromomethyl-1,2-dihydroquinoline-2-one synthesis.
The development of continuous flow protocols for benzyl bromination using indium chloride as a catalyst demonstrates another significant advancement. This approach not only delivers good yields but also offers improved selectivity compared to traditional batch operations, highlighting the intrinsic advantages of flow processing for challenging transformation types.
Table 4: Flow Chemistry Parameters and Performance Metrics
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one involves critical radical-mediated bromination steps that significantly influence the reaction outcome and product purity [1]. This compound, with molecular formula C₁₀H₈BrNO and molecular weight of 238.08 g/mol, serves as an important intermediate in pharmaceutical synthesis, particularly for compounds with gastroprotective properties [2].
The radical bromination mechanism typically begins with an initiation step involving the homolytic cleavage of the bromine-bromine bond in molecular bromine (Br₂) or N-bromosuccinimide (NBS) under the influence of heat or light [3] [4]. This process generates bromine radicals that are highly reactive electrophilic species:
Br₂ + hν → 2Br-
When NBS is used as the brominating agent, the reaction proceeds more selectively than with molecular bromine, making it particularly valuable for the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one [5]. The succinimide portion of NBS serves as an excellent leaving group and helps control the concentration of bromine radicals in solution [6].
The propagation phase of the radical bromination involves two key steps that occur in sequence and repeat multiple times [4]. First, the bromine radical abstracts a hydrogen atom from the methyl group at the 4-position of the dihydroquinoline-2-one scaffold, forming hydrogen bromide and generating a carbon-centered radical [3]:
R-CH₃ + Br- → R-CH₂- + HBr
This carbon radical is stabilized through resonance with the adjacent aromatic system and carbonyl group, making the 4-methyl position particularly susceptible to radical bromination [7]. In the second propagation step, this carbon radical reacts with another molecule of bromine or NBS to form the desired 4-Bromomethyl-1,2-dihydroquinoline-2-one while regenerating a bromine radical that continues the chain reaction [4]:
R-CH₂- + Br₂ → R-CH₂Br + Br-
The selectivity of radical bromination is governed by several factors that determine the reaction outcome [3]. The relative stability of the carbon radical intermediate plays a crucial role, with more stable radicals forming more readily [7]. In the case of 4-Bromomethyl-1,2-dihydroquinoline-2-one synthesis, the benzylic position at C-4 is preferentially brominated due to the resonance stabilization of the resulting radical [6].
| Position | Relative Reactivity | Reason for Selectivity |
|---|---|---|
| 4-Methyl | High | Benzylic position with resonance stabilization |
| C-3 | Low | Vinylic C-H bonds have higher bond dissociation energy |
| C-5 to C-8 | Moderate | Aromatic C-H bonds, activated by nitrogen |
Temperature control is critical during the bromination process, as higher temperatures can lead to multiple bromination events and reduced selectivity [3]. The optimal temperature range for selective monobromination of the 4-methyl group is typically 60-80°C when using NBS in carbon tetrachloride or other suitable solvents [5].
The radical chain reaction eventually terminates through radical-radical coupling reactions [4]. These termination steps include:
The formation of the dimerized byproduct (R-CH₂-CH₂-R) is typically minimal under controlled reaction conditions due to the low concentration of carbon radicals in solution [7] [6].
The formation of the dihydroquinoline-2-one core structure in 4-Bromomethyl-1,2-dihydroquinoline-2-one involves sophisticated acid-catalyzed cyclization processes that are fundamental to its synthesis pathway [1] [8].
The cyclization typically begins with acetoacetanilide (or its brominated derivative) as a key precursor [1]. In the presence of strong dehydrating agents such as phosphorus pentoxide, the acetoacetanilide undergoes an intramolecular cyclization reaction [8]. The mechanism proceeds through the following steps:
This cyclization reaction is typically conducted at elevated temperatures (80-85°C) for several hours to ensure complete conversion [1]. The reaction can be represented as:
Acetoacetanilide + P₂O₅ → 4-Methyl-1,2-dihydroquinoline-2-one + H₂O
Various acid catalysts can be employed for the cyclization reaction, each offering different advantages in terms of reaction efficiency and product purity [9]. Phosphorus pentoxide is particularly effective due to its strong dehydrating properties and ability to activate the carbonyl group [1] [8].
| Acid Catalyst | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|
| Phosphorus pentoxide | 12-13 hours | 95.08 | High yield, industrial applicability |
| Sulfuric acid | 8-10 hours | 85-90 | Readily available, lower cost |
| Polyphosphoric acid | 6-8 hours | 88-92 | Controlled reaction rate, fewer side products |
| Lewis acids (AlCl₃, FeCl₃) | 4-6 hours | 75-85 | Milder conditions, selective activation |
The choice of solvent also significantly impacts the cyclization efficiency [11]. Dichloroethane is commonly used as it provides good solubility for both the starting materials and the acid catalyst while allowing for efficient heat transfer during the reaction [1] [8].
The electronic distribution within the acetoacetanilide substrate plays a crucial role in determining the regioselectivity and rate of the cyclization reaction [10]. The electron-donating nature of the nitrogen atom in the anilide portion enhances the nucleophilicity of the ortho position in the aromatic ring, facilitating the attack on the activated carbonyl carbon [9] [11].
Steric factors also influence the cyclization dynamics [10]. The presence of substituents on the aromatic ring can either hinder or promote the cyclization depending on their position and electronic properties [11]. For instance, electron-donating groups at the para position relative to the anilide nitrogen enhance the nucleophilicity of the ortho position, accelerating the cyclization [9].
The acid-catalyzed cyclization follows complex kinetics influenced by multiple factors including temperature, catalyst concentration, and substrate structure [9]. The rate-determining step is typically the nucleophilic attack of the aromatic ring on the activated carbonyl carbon [11] [10].
The thermodynamics of the cyclization are favorable due to the formation of a stable six-membered ring and the resonance stabilization provided by the resulting dihydroquinoline-2-one system [9]. The reaction enthalpy is negative, indicating an exothermic process that releases energy as the new ring is formed [10].
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one through multi-step processes inevitably leads to the formation of various byproducts that can impact the purity and yield of the target compound [1] [2]. Understanding these byproduct formation pathways is crucial for optimizing reaction conditions and purification strategies.
During the radical bromination of the 4-methyl group, several side reactions can occur, leading to undesired byproducts [3] [4]:
Multiple bromination: Under excessive bromination conditions, dibrominated products such as 4-(dibromomethyl)-1,2-dihydroquinoline-2-one can form when both hydrogens of the methyl group are substituted [6].
Ring bromination: Competitive bromination at positions 5, 6, 7, or 8 of the aromatic ring can occur, especially when using highly reactive brominating agents or elevated temperatures [12] [13].
Oxidation products: The presence of oxygen during radical bromination can lead to the formation of oxidized byproducts, including 4-formyl-1,2-dihydroquinoline-2-one through oxidation of the bromomethyl group [3] [6].
| Byproduct | Formation Mechanism | Prevention Strategy |
|---|---|---|
| 4-(Dibromomethyl)-1,2-dihydroquinoline-2-one | Excessive bromination | Control bromine equivalents, lower temperature |
| 5-Bromo-4-methyl-1,2-dihydroquinoline-2-one | Aromatic ring bromination | Use selective brominating agents (NBS), optimize solvent |
| 4-Formyl-1,2-dihydroquinoline-2-one | Oxidation of bromomethyl group | Conduct reaction under inert atmosphere |
The acid-catalyzed cyclization step can generate several byproducts depending on the reaction conditions and substrate purity [9] [11]:
Uncyclized intermediates: Incomplete cyclization can result in partially reacted intermediates that retain the open-chain structure of acetoacetanilide [10].
Decarboxylated products: Harsh acidic conditions can promote decarboxylation, leading to the formation of simpler quinoline derivatives lacking the carbonyl functionality at the 2-position [14].
Polymerization products: The high reactivity of the intermediates under acidic conditions can lead to intermolecular reactions, resulting in oligomeric or polymeric byproducts [15].
The formation of these byproducts can be minimized by carefully controlling the reaction temperature, time, and acid catalyst concentration [9] [10]. Gradual addition of the acid catalyst and efficient mixing can also help maintain a homogeneous reaction environment, reducing localized high concentrations that might promote side reactions [11].
The structural similarities between 4-Bromomethyl-1,2-dihydroquinoline-2-one and its byproducts present significant purification challenges [1] [2]. Effective purification strategies include:
Recrystallization: The target compound can be purified through selective recrystallization from appropriate solvent systems, exploiting differences in solubility between the product and byproducts [1].
Column chromatography: Silica gel chromatography using optimized eluent systems can effectively separate the target compound from structurally similar byproducts [2] [13].
Washing procedures: Specific washing protocols with aqueous solutions can remove water-soluble impurities and unreacted starting materials [1].
In industrial settings, the purification process for 4-Bromomethyl-1,2-dihydroquinoline-2-one typically involves a combination of filtration, washing with dichloroethane, and vacuum drying to achieve high purity levels (>99% by HPLC) [1] [8].
Monitoring the formation of byproducts during the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one is essential for process optimization and quality control [1] [2]. Analytical techniques commonly employed include:
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the product and byproducts with high sensitivity and resolution [1].
Nuclear Magnetic Resonance (NMR) spectroscopy: Offers structural information about the product and potential byproducts, particularly useful for identifying positional isomers resulting from ring bromination [2] [13].
Thin-Layer Chromatography (TLC): Serves as a rapid screening method for reaction progress monitoring and preliminary byproduct identification [12].
4-Bromomethyl-1,2-dihydroquinoline-2-one serves as a critical precursor for the synthesis of 1-aza coumarin derivatives, which are nitrogen-containing analogues of naturally occurring coumarins [2] [3] [6]. These 1-aza coumarins, also known as carbostyrils, represent an important class of lactam compounds with demonstrated biological activities including antimicrobial, anti-inflammatory, and analgesic properties [6].
The synthetic pathway from 4-bromomethyl-1,2-dihydroquinoline-2-one to 1-aza coumarins involves nucleophilic substitution reactions where the bromomethyl group acts as an electrophilic center [3]. This transformation enables the introduction of various functional groups that can subsequently undergo cyclization reactions to form the characteristic lactam ring system of 1-aza coumarins [6].
Research has demonstrated that 4-bromomethyl-1,2-dihydroquinoline-2-one undergoes regioselective reactions with nucleophilic partners to generate intermediates that readily cyclize to form 1-aza coumarin structures. The quinoline core provides both electronic stabilization and structural rigidity that facilitates these transformations under mild reaction conditions [6].
The compound has been utilized in the synthesis of substituted 1-aza coumarin-3-carboxylic acid derivatives, including 8-methoxyazacoumarin-3-carboxylic acid and 5-bromo-8-methoxyazacoumarin-3-carboxylic acid. These derivatives have shown significant biological activity, particularly in anticancer applications against MCF-7 and HepG-2 cell lines.
Advanced synthetic methodologies have employed 4-bromomethyl-1,2-dihydroquinoline-2-one in click chemistry protocols to generate coumarin-triazole hybrid compounds. These reactions utilize the bromomethyl group as a coupling partner in azide-alkyne cycloaddition reactions, producing compounds with dual pharmacological activities. Notably, compound 8o from this series demonstrated potent inhibition of acetylcholinesterase and BACE-1 with IC50 values of 2.76 and 3.30 μM respectively.
| Compound | Structure Type | Biological Activity | IC50 Value (μM) |
|---|---|---|---|
| 8-methoxyazacoumarin-3-carboxylic acid | 1-aza coumarin | Anti-cancer (HepG-2) | Not specified |
| 5-bromo-8-methoxyazacoumarin-3-carboxylic acid | Brominated 1-aza coumarin | Enhanced anti-cancer | Not specified |
| Coumarin-triazole hybrid 8o | Triazole-linked coumarin | ChE/BACE-1 inhibition | 2.76 (AChE) |
| 1-N-allylsubstituted amides | Allyl-substituted derivatives | Analgesic | 50% exceed Diclofenac |
The structural features of 4-bromomethyl-1,2-dihydroquinoline-2-one make it an exceptional building block for the construction of polycyclic alkaloid frameworks. The quinoline core provides a pre-formed heterocyclic foundation, while the bromomethyl substituent offers multiple synthetic handles for further elaboration.
Recent advances in polycyclic alkaloid synthesis have demonstrated the utility of quinoline-based building blocks in complementary dual carbonyl activation strategies. These methodologies enable the rapid assembly of complex polycyclic scaffolds through sequential activation of different carbonyl groups within the same molecule.
4-Bromomethyl-1,2-dihydroquinoline-2-one derivatives have been successfully employed in the synthesis of tetracyclic alkaloids such as harmalanine and harmalacinine. The synthetic approach involves selective activation of the amide carbonyl group to participate in electrophilic cyclization, followed by subsequent activation of a second carbonyl group to achieve lactamization.
The compound has proven particularly valuable in asymmetric synthesis protocols for the construction of enantiomerically pure alkaloid analogues. Disulfonimide-catalyzed cyclization reactions using derivatives of 4-bromomethyl-1,2-dihydroquinoline-2-one have enabled the synthesis of complex structures such as the octacyclic β-carboline alkaloid peganumine A.
| Target Alkaloid | Ring System | Synthetic Strategy | Key Features |
|---|---|---|---|
| Harmalanine | Tetracyclic | Dual carbonyl activation | β-carboline core |
| Harmalacinine | Tetracyclic | Dual carbonyl activation | β-carboline core |
| Nortetoyobyrine | Pentacyclic | Indoloquinolizidine synthesis | Complex bridged system |
| Peganumine A | Octacyclic | Asymmetric catalysis | Protecting-group-free |
Modern synthetic approaches have utilized 4-bromomethyl-1,2-dihydroquinoline-2-one in silver-catalyzed enantioselective dearomative cyclization sequences. These methodologies enable the rapid construction of polycyclic alkaloid cores such as those found in the akuammiline family of natural products. The reactions proceed with high yields (up to 99%) and excellent enantiomeric excess (>99% ee).
4-Bromomethyl-1,2-dihydroquinoline-2-one serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions. The bromomethyl group provides a suitable leaving group for oxidative addition to palladium(0) complexes, initiating catalytic cycles that enable the formation of new carbon-carbon and carbon-heteroatom bonds.
The compound readily participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids. These transformations typically employ Pd(PPh3)4 as the catalyst in combination with bases such as K2CO3 or Ba(OH)2 in solvent systems like 1,2-dimethoxyethane/water. Reaction temperatures of 80-100°C generally provide optimal yields ranging from 70-95%.
The regioselectivity of these coupling reactions can be controlled through careful selection of reaction conditions and catalyst systems. Studies have shown that the quinoline nitrogen can act as a coordinating ligand to the palladium center, influencing both reactivity and selectivity patterns.
4-Bromomethyl-1,2-dihydroquinoline-2-one undergoes efficient Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds. These transformations utilize catalyst systems such as Pd(OAc)2/Xantphos/Cs2CO3 in dioxane at temperatures of 100-140°C. The reactions show broad substrate scope, accommodating primary amines, amides, and amino acid esters with yields typically ranging from 60-90%.
The bromomethyl substituent enables Sonogashira coupling reactions with terminal alkynes using PdCl2/X-Phos catalyst systems. These reactions can be conducted under mild aqueous conditions using surfactants like TPGS-750-M, achieving yields of 70-88%.
Heck coupling reactions with alkenes proceed efficiently using Pd(P(t-Bu)3)2 catalysts. The reactions can be performed at room temperature in aqueous media, providing yields of 65-85% while obviating the need for high-temperature conditions typically associated with Heck transformations.
| Coupling Reaction | Catalyst System | Conditions | Typical Yields | Substrate Scope |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | 80-100°C, DME/H2O | 70-95% | Aryl boronic acids |
| Buchwald-Hartwig | Pd(OAc)2/Xantphos | 100-140°C, dioxane | 60-90% | Amines, amides |
| Sonogashira | PdCl2/X-Phos | RT, aqueous TPGS | 70-88% | Terminal alkynes |
| Heck | Pd(P(t-Bu)3)2 | RT, aqueous TPGS | 65-85% | Alkenes |
Beyond palladium catalysis, 4-bromomethyl-1,2-dihydroquinoline-2-one participates in nickel-catalyzed cross-coupling reactions. Ni(0) catalysts facilitate efficient carbon-carbon bond formation with aryl boronic acids, particularly with π-neutral and π-deficient systems. These reactions offer advantages in terms of cost and availability compared to precious metal catalysts.
Copper-catalyzed transformations have also been reported, including C-N and C-O bond formation reactions. Iron-catalyzed protocols provide additional opportunities for sustainable synthesis using earth-abundant metals.
The success of transition metal-catalyzed reactions with 4-bromomethyl-1,2-dihydroquinoline-2-one stems from the favorable electronic properties of the bromomethyl group and the coordinating ability of the quinoline nitrogen. X-ray crystallographic studies have confirmed the formation of stable palladium-quinoline complexes that facilitate catalytic turnover.
Corrosive;Irritant